Cas no 328069-60-9 (3-methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
328069-60-9 structure
Product name:3-methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:328069-60-9
MF:C18H22N4O2S
MW:358.457882404327
CID:6181846
PubChem ID:3111693

3-methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 3-methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-yl-purine-2,6-dione
    • 7-isopropyl-3-methyl-8-((3-phenylpropyl)thio)-1H-purine-2,6(3H,7H)-dione
    • BDBM65737
    • HMS2244E18
    • EU-0070663
    • AB00431630-03
    • AKOS000578460
    • cid_3111693
    • SMR000015425
    • MLS000100689
    • 7-Isopropyl-3-methyl-8-(3-phenyl-propylsulfanyl)-3,7-dihydro-purine-2,6-dione
    • MLS-0059529.0002
    • F0373-0806
    • NCGC00086619-02
    • 3-methyl-8-(3-phenylpropylthio)-7-propan-2-ylpurine-2,6-dione
    • 3-methyl-8-(3-phenylpropylsulfanyl)-7-propan-2-ylpurine-2,6-dione
    • AB00431630-07
    • 7-isopropyl-3-methyl-8-(3-phenylpropylthio)xanthine
    • 328069-60-9
    • MLS-0059529.0001
    • CHEMBL1567543
    • Inchi: 1S/C18H22N4O2S/c1-12(2)22-14-15(21(3)17(24)20-16(14)23)19-18(22)25-11-7-10-13-8-5-4-6-9-13/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23,24)
    • InChI Key: UBRGEODVBHYTHJ-UHFFFAOYSA-N
    • SMILES: S(CCCC1C=CC=CC=1)C1=NC2=C(C(NC(N2C)=O)=O)N1C(C)C

Computed Properties

  • Exact Mass: 358.14634713g/mol
  • Monoisotopic Mass: 358.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.5Ų
  • XLogP3: 3.2

3-methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0373-0806-3mg
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0373-0806-4mg
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0373-0806-2μmol
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0373-0806-20mg
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0373-0806-50mg
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0373-0806-10μmol
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0373-0806-40mg
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0373-0806-15mg
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0373-0806-1mg
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0373-0806-20μmol
3-methyl-8-[(3-phenylpropyl)sulfanyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
328069-60-9 90%+
20μl
$79.0 2023-05-17

Additional information on 3-methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

3-Methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

The compound 3-Methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 328069-60-9) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the purine dione class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The molecule's structure features a purine ring system with multiple substituents, including a methyl group at position 3, a phenylpropylsulfanyl group at position 8, and an isopropyl group at position 7. These substituents contribute to the compound's unique physicochemical properties and biological functions.

Recent studies have highlighted the potential of purine diones as scaffolds for drug development due to their ability to interact with various biological targets. For instance, research has shown that 3-Methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione exhibits significant anti-inflammatory and antioxidant properties. These findings suggest that the compound could be a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the purine ring system through condensation reactions and subsequent functionalization to introduce the desired substituents. Researchers have explored various synthetic pathways, including microwave-assisted synthesis and catalytic methods, to optimize the production process. These advancements have not only improved the efficiency of synthesis but also opened up new possibilities for modifying the molecule to enhance its bioavailability and efficacy.

In terms of pharmacokinetics, 3-Methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione demonstrates favorable absorption and distribution properties in preclinical models. Studies have shown that the compound achieves high concentrations in target tissues while maintaining low toxicity levels. This profile makes it an attractive candidate for further preclinical testing and eventual clinical trials.

Moreover, computational modeling has played a crucial role in understanding the molecular interactions of this compound with its biological targets. Using advanced docking algorithms and molecular dynamics simulations, researchers have identified key residues in target proteins that are critical for binding affinity. These insights have guided efforts to modify the molecule's structure to improve its potency and selectivity.

Looking ahead, the development of 3-Methyl-8-(3-phenylpropyl)sulfanyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine

In conclusion, CAS No 328069–60–9, or 3-Methyl–8–(3–phenylpropyl)sulfanyl–7–(propan–2–yl)–tetrahydro–purine–dione, represents a cutting-edge molecule with immense potential in drug discovery. Its unique structure and promising biological activities make it a focal point for ongoing research aimed at addressing unmet medical needs.

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